molecular formula C18H17BrO3 B2926222 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 677759-52-3

3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2926222
CAS No.: 677759-52-3
M. Wt: 361.235
InChI Key: RPBAAKPAKAJKIY-UHFFFAOYSA-N
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Description

3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C18H17BrO3 It is a derivative of benzaldehyde, featuring an allyl group, a bromobenzyl ether, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide.

    Reaction Conditions: The key reaction involves the formation of an ether linkage between the 3-allyl-5-methoxybenzaldehyde and 4-bromobenzyl bromide. This is typically achieved through a nucleophilic substitution reaction in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid.

    Reduction: 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application

    Aldehyde Group: Can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

    Bromobenzyl Group: Can participate in halogen bonding or be a site for further functionalization.

    Methoxy Group: Can engage in hydrogen bonding or influence the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde
  • 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

Uniqueness

3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the combination of its allyl, bromobenzyl, and methoxy groups

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-methoxy-5-prop-2-enylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-3-4-15-9-14(11-20)10-17(21-2)18(15)22-12-13-5-7-16(19)8-6-13/h3,5-11H,1,4,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBAAKPAKAJKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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